molecular formula C2H4N2O4 B083336 Nitraminoacetic acid CAS No. 10339-31-8

Nitraminoacetic acid

Cat. No. B083336
CAS RN: 10339-31-8
M. Wt: 120.06 g/mol
InChI Key: MJHPFRRMGOFOJL-UHFFFAOYSA-N
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Description

Nitraminoacetic acid is a compound with the molecular formula C2H4N2O4 . It is produced by Streptomyces noursei 8054-MC3 and shows partial inhibition of some gram-negative bacteria .


Synthesis Analysis

Nitraminoacetic acid is biosynthesized by Streptomyces noursei. The bacterium produces Nitraminoacetic acid, one of the few known nitramine natural products .


Molecular Structure Analysis

The molecular structure of Nitraminoacetic acid is influenced by the strengths of the A– H or B– H + bond. The stronger the bond, the less likely it is to break to form H + ions, thus affecting the acidity or basicity of the molecule .


Physical And Chemical Properties Analysis

Nitraminoacetic acid has a density of 1.5±0.1 g/cm3, a boiling point of 349.7±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C .

Scientific Research Applications

  • Antibiotic Production : Nitraminoacetic acid, produced by Streptomyces noursei, exhibits partial inhibition of certain gram-negative bacteria. It is extracted from culture filtrate and shows potential as an antibiotic substance (Miyazaki et al., 1968).

  • Inhibition of Succinate Dehydrogenase : Nitraminoacetate, a form of nitraminoacetic acid, has been found to inhibit succinate dehydrogenase, a key enzyme in the Krebs cycle. This could explain the toxicity of nitraminoacetate and suggests its potential use in studying enzyme inhibition (Alston et al., 1980).

  • Pharmacogenetics Research : The NIH Pharmacogenetics Research Network (PGRN) investigates the relationship between genetic variation and drug response. While nitraminoacetic acid is not directly mentioned, the research in pharmacogenetics is relevant for understanding how drugs, potentially including nitraminoacetic acid derivatives, interact with genetic variations (Giacomini et al., 2007).

  • Bioimaging Applications : Nitraminoacetic acid or related compounds might have potential in bioimaging. For instance, fluorescent indicators based on the rhodamine chromophore have been developed for nitric oxide bioimaging, a field where nitraminoacetic acid could potentially have applications (Kojima et al., 2001).

  • Computational Identification in Carcinogenesis Studies : Nitrotyrosine, which is related to nitration processes involving molecules like nitraminoacetic acid, has been studied for its role in carcinogenesis and other pathological conditions. Computational methods have been developed to identify nitrotyrosine sites, highlighting the potential of nitraminoacetic acid in these research areas (Naseer et al., 2021).

Future Directions

While specific future directions for Nitraminoacetic acid are not mentioned in the search results, it’s worth noting that future directions in the field of chemistry often involve the development of new synthesis methods, the discovery of new reactions, and the design of safer and more efficient chemical processes .

properties

IUPAC Name

2-nitramidoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2O4/c5-2(6)1-3-4(7)8/h3H,1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHPFRRMGOFOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145809
Record name Nitraminoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitraminoacetic acid

CAS RN

10339-31-8
Record name Nitraminoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010339318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitraminoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
Y Miyazaki, Y KONO, A SHIMAZU… - The Journal of …, 1968 - jstage.jst.go.jp
… Nitraminoacetic acid (C2H4N2O4) which showed partial inhibition of some gram-negative … Nitraminoacetic acid, a substance with bacteriostatic activity, was isolated from the culture …
Number of citations: 17 www.jstage.jst.go.jp
LА Kruglyakova, RS Stepanov… - Journal of Siberian …, 2020 - search.proquest.com
Thermal decomposition kinetics of bis-gem-dinitroethyl substituted compounds based on N-nitraminoacetic acid is studied. Structural and kinetic patterns are revealed and a chemical …
Number of citations: 1 search.proquest.com
TA Alston, SP Seitz, DJT Porter, HJ Bright - Biochemical and Biophysical …, 1980 - Elsevier
… The nitraminoacetic acid is stable under the experimental conditions (9) and is a rapidly equilibrating diacid. The extent of its inhibition is the same whether it is added to the …
Number of citations: 17 www.sciencedirect.com
J Barrott, MI Gillibrand, AH Lamberton - Journal of the Chemical …, 1951 - pubs.rsc.org
… We have confirmed the production of nitrogen from nitraminoacetic acid, and also examined its … If, as seems likely, the first dissociation constant of nitraminoacetic acid represents the …
Number of citations: 7 pubs.rsc.org
KM Mahan, H Zheng, TT Fida, RJ Parry… - Applied and …, 2017 - Am Soc Microbiol
… N-Nitroglycine ([NNG] nitraminoacetic acid) is a nitramine natural product of the soil bacterium Streptomyces noursei (1) that is toxic to plants (2), mice (3), and Gram-negative bacteria (1…
Number of citations: 12 journals.asm.org
JD Caranto - Current Opinion in Chemical Biology, 2019 - Elsevier
Nitric oxide (NO) has a broad range of biological utilities including as a biosynthon for bacterial natural products (NPs). The biosyntheses of thaxtomin A and rufomycin require an NO-…
Number of citations: 20 www.sciencedirect.com
M Sulzbach, AM Kunjapur - Trends in biotechnology, 2020 - cell.com
The field of metabolic engineering has achieved biochemical routes for conversion of renewable inputs to structurally diverse chemicals, but these products contain a limited number of …
Number of citations: 21 www.cell.com
JC Spain, RJ Parry, RL Hettich - ORNL, 2017 - apps.dtic.mil
The most common secondary explosives and propellants contain nitro groups that are produced using chemical nitration reactions. Conventional manufacturing processes for these …
Number of citations: 0 apps.dtic.mil
JE Davies - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter focuses on aliphatic monocarboxylic acids that contain a substituent grouping with nitrogen, linked singly and directly with carbon β-Nitropropionic acid …
Number of citations: 0 www.sciencedirect.com
KA Strickland, AA Holland, A Trudeau… - Applied and …, 2022 - Am Soc Microbiol
Linear nitramines are potentially carcinogenic environmental contaminants. The NnlA enzyme from Variovorax sp. strain JS1663 degrades the nitramine N-nitroglycine (NNG)—a …
Number of citations: 10 journals.asm.org

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